molecular formula C9H5BrF6O B3254543 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 2402-72-4

2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No. B3254543
CAS RN: 2402-72-4
M. Wt: 323.03 g/mol
InChI Key: PRQQUQLCNCIJTF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromophenyl and hexafluoropropanol functional groups. Techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the bromine atom and the hydroxyl group. The bromine atom could potentially undergo nucleophilic substitution reactions, while the hydroxyl group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to compounds without halogens. The hydroxyl group could enable the compound to form hydrogen bonds, influencing properties such as solubility .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol in laboratory experiments is its ability to dissolve both polar and nonpolar compounds, allowing for a wider range of analysis and synthesis. Additionally, its high boiling point makes it suitable for use in NMR spectroscopy. However, this compound can be expensive and is not always readily available, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol in scientific research. One area of interest is the synthesis of fluorinated compounds, which has applications in the pharmaceutical industry. Additionally, this compound could be used in the development of new materials, particularly those with unique properties such as high thermal stability or biocompatibility. Finally, further research could be done on the biochemical and physiological effects of this compound to better understand its safety and potential uses in medical research.
Conclusion:
This compound is a versatile tool in scientific research due to its ability to dissolve both polar and nonpolar compounds. It is commonly used as a solvent in NMR spectroscopy and organic synthesis, and has applications in the analysis of polymers and proteins. While its exact mechanism of action is not fully understood, this compound is generally considered safe for use in laboratory experiments. Future research could explore its potential in the synthesis of fluorinated compounds, the development of new materials, and the study of its biochemical and physiological effects.

Scientific Research Applications

2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has a wide range of scientific research applications due to its unique properties. It is commonly used as a solvent for NMR spectroscopy, as it has a high boiling point and is capable of dissolving a wide range of compounds. Additionally, this compound is used as a reagent in organic synthesis, particularly in the synthesis of fluorinated compounds. It is also used in the analysis of polymers and proteins due to its ability to dissolve both polar and nonpolar compounds.

Safety and Hazards

As with any chemical compound, handling “2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, inhalation could be a risk. If the compound is reactive, it could pose a risk of chemical burns .

properties

IUPAC Name

2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQQUQLCNCIJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

n-Butyllithium (2.4M solution in hexane; 92.7 mL, 0.222 mol) was added dropwise (20 min) to a solution of p-dibromobenzene (50.0 g, 0.212 mol) in Et2O (1.2 L) at -60° C. After completion of the addition, the reaction was left at -50° C. for 30 min and hexafluoroacetone (42.2 g, 0.254 mol) was bubbled through the heterogeneous mixture, at the same temperature. The resulting solution was allowed to warm to -30° C. over 30 min before saturated aqueous NH4Cl was added. The aqueous layer was extracted with EtOAc (2×) and the combined organic extracts were successively washed with 25% aqueous NH4OAc buffer, water and brine, dried (MgSO4) and concentrated. The residue was distilled under reduced pressure (bp 85°-90° C./12 mmHg) to afford the title compound as colorless crystals (53.5 g, 78%).
Quantity
92.7 mL
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50 g
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1.2 L
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42.2 g
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Yield
78%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (10 g, 39 mmol) in 40% HBr (100 mL) was added dropwise a solution of sodium nitrite (3.2 g, 46 mmol) in water (10 mL). The mixture was stirred for 20 minutes before it was poured into a solution of copper(I) bromide (8.4 g, 59 mmol) in 40% HBr (100 mL) at 0° C. The resulting dark brown mixture was stirred for 30 minutes and was then diluted with water. The mixture was extracted with ethyl acetate (100 mL×3). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under vacuum. The residue was purified by chromatography on silica gel (5-10% ethyl acetate in petroleum ether) to afford 2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (7.1 g, 57%). 1H NMR (300 MHz, CDCl3) δ 7.60 (s, 4H), 3.58 (s, 1H). MS (ESI) m/z (M−H+) 321.0.
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10 g
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100 mL
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3.2 g
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10 mL
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100 mL
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8.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 4
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2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 5
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2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

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